molecular formula C17H12O3 B5509415 7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one

7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No. B5509415
M. Wt: 264.27 g/mol
InChI Key: JEMXRPRUIFJJAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

A green, catalyst-free, and solvent-free method for synthesizing functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones via a three-component reaction has been developed. This method utilizes microwave irradiation and presents a high atom-efficiency without the need for purification, indicating a more advanced approach compared to traditional methods for synthesizing related structures (Kumar et al., 2015).

Molecular Structure Analysis

The crystal structure and hydrogen bonding of a related compound, synthesized from α-lapachone and hydroxylamine chloride, have been studied. The crystal structure reveals E stereochemistry and dimers formed through classical hydrogen bonds, highlighting the molecular architecture of these compounds (da Silva et al., 2011).

Chemical Reactions and Properties

The reactivity of a novel 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal was explored, showing its potential in generating various novel compounds through reactions with mono- and di-nitrogen nucleophiles. This highlights the compound's versatility in chemical synthesis (Ali et al., 2020).

Physical Properties Analysis

The synthesis and characterization of similar compounds have provided insights into their physical properties. For instance, the crystal structure of 7,7-Dimethyl-2-methylamino-4-(4-methylphenyl)-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one offers details on the molecular configuration and intramolecular hydrogen bonding, contributing to our understanding of the physical properties of these compounds (Inglebert et al., 2014).

Chemical Properties Analysis

The utility of 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal in constructing novel heterocyclic systems demonstrates the chemical versatility of these compounds. This compound has been used as a synthetic intermediate to produce a variety of heterocyclic systems linked to furo[3,2-g]chromene, showing diverse antimicrobial and anticancer activities (Ibrahim et al., 2022).

Scientific Research Applications

Green Synthesis Approaches

Kumar et al. (2015) developed a green, catalyst-free, solvent-free method for synthesizing functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones. This method offers environmental benefits and high yield through microwave irradiation and avoids the need for column chromatography, showcasing an advanced approach for synthesizing related furo-chromen-4-ones structures (Kumar, Kaur, Gupta, & Sharma, 2015).

Synthesis of Psoralen and Allopsoralen Analogs

Garazd et al. (2001) synthesized analogs of psoralen and allopsoralen from 1-hydroxy- and 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ones. These compounds are significant in exploring the therapeutic potential of psoralen analogs (Garazd, Garazd, Shilin, & Khilya, 2001).

Synthesis and Reactivity of Novel Enal

Ali et al. (2020) synthesized a novel 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal and studied its reactivity with mono- and di-nitrogen nucleophiles. This research contributes to the understanding of the chemical reactivity and potential applications of such compounds in synthesizing new benzofuran derivatives (Ali, Assiri, Ibrahim, & Yahia, 2020).

Heterocyclic System Synthesis

Popova et al. (2019) focused on the synthesis of heterocyclic systems such as difuro[2,3-b:2',3'-f]chromen-3(2H)-one, utilizing derivatives like 7-dimethylaminomethyl-6-hydroxyaurone. This study is instrumental in understanding the synthesis process of complex heterocyclic systems (Popova, Mrug, Bondarenko, & Frasinyuk, 2019).

Antimicrobial and Anticancer Evaluation

Ibrahim et al. (2022) utilized a 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal for constructing novel heterocyclic systems, evaluating their antimicrobial and anticancer activities. This study demonstrates the potential of these compounds in therapeutic applications, showing varied inhibitory effects on microbes and cancer cells (Ibrahim, Al-Harbi, Allehyani, Alqurashi, & Alqarni, 2022).

Kinase Inhibition in Cancer Research

Amr et al. (2017) synthesized a series of 7H-furo[3,2-g]chromen-7-one derivatives and evaluated them as inhibitors of EGFR and VEGFR-2 kinases, crucial in cancer research. This exploration into kinase inhibition highlights the therapeutic potential of such compounds in oncology (Amr, Abdalla, Essaouy, Areef, Elgamal, Nassear, & Haschich, 2017).

Synthesis for Antimycobacterial Activity

Alvey et al. (2008) reported on the synthesis of furo[3,2-f]chromene analogs and their evaluation against mycobacterial growth. Their work contributes to the search for effective treatments against Mycobacterium species, including Mycobacterium tuberculosis (Alvey, Prado, Huteau, Saint‐Joanis, Michel, Koch, Cole, Tillequin, & Janin, 2008).

Cytotoxicity Studies

Hu et al. (2010) synthesized and characterized 2-aroyl-3-aryl-5H-furo[3,2-g]chromene derivatives, examining their cytotoxicities against specific cell lines. Their work adds valuable insights into the potential biomedical applications of these compounds (Hu, Wang, Wang, Zhu, Han, Zhou, Koirala, & Li, 2010).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

7,10-dimethyl-[1]benzofuro[6,5-c]isochromen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O3/c1-9-8-19-15-10(2)16-14(7-13(9)15)11-5-3-4-6-12(11)17(18)20-16/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMXRPRUIFJJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C4=CC=CC=C4C(=O)O3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one
Reactant of Route 2
7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one
Reactant of Route 3
7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one
Reactant of Route 4
7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one
Reactant of Route 5
7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one
Reactant of Route 6
7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one

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